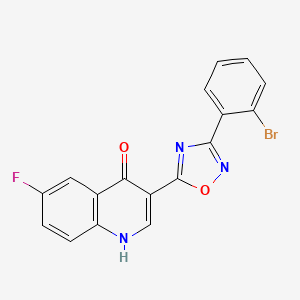

3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIBBDBUABOAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.

Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Quinone derivatives

Reduction: : Dihydroquinoline derivatives

Substitution: : Substituted bromophenyl derivatives

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have shown that derivatives of oxadiazole, including those with quinoline structures, can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been reported to possess activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

Anticancer Properties

Research indicates that 1,2,4-oxadiazole derivatives demonstrate anticancer activity by inducing apoptosis in cancer cells. The incorporation of the quinoline moiety enhances the compound's ability to interact with DNA and disrupt cellular processes essential for cancer cell survival . Case studies have shown that similar compounds can selectively target cancer cells while sparing normal cells.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in disease pathways. For example, oxadiazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which is implicated in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making such compounds candidates for developing new analgesics .

Molecular Probes

Due to its unique structure, 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can be utilized as a molecular probe in biological studies. Its ability to fluoresce under specific conditions allows researchers to track cellular processes and interactions within biological systems .

Photonic Materials

The compound's fluorescent properties make it suitable for applications in photonic devices. Research into similar oxadiazole-containing compounds has shown their effectiveness in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their light-emitting capabilities .

Coatings and Polymers

Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Studies suggest that oxadiazole derivatives improve the thermal stability of polymers while providing additional functionalities such as UV protection .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Terashita et al., 2002 | Investigate analgesic properties | Identified significant analgesic effects in oxadiazole derivatives |

| Romero et al., 2001 | Evaluate antiviral activity | Found promising activity against picornaviruses |

| Recent Studies | Assess anticancer potential | Demonstrated selective cytotoxicity towards various cancer cell lines |

Mechanism of Action

The mechanism by which 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Analog Compounds and Their Properties

Key Observations:

Quinolinone vs. Carbazole/Propanamide Scaffolds: The target compound’s quinolinone core differs from carbazole-propanamide hybrids (e.g., 6e in ), which exhibit nanomolar CB2 receptor affinity. The quinolinone’s planar structure may favor interactions with enzymatic active sites or DNA topoisomerases, similar to fluoroquinolones . Fluorine at position 6 (target compound) vs. 4-fluorophenyl (MA2/MA3 in ): The 6-fluoro group may reduce metabolic oxidation compared to aryl fluorides, enhancing stability .

Bromophenyl Substituent Effects: Ortho-bromine (target compound) vs. For example, 3-bromophenyl-substituted triazole-thiones () show broad-spectrum antimicrobial activity, suggesting bromine’s role in enhancing lipophilicity and membrane penetration .

Oxadiazole Ring Modifications :

- The 1,2,4-oxadiazole group is a common feature in CB2 agonists () and antimicrobial agents (). Its electron-deficient nature facilitates hydrogen bonding with biological targets, such as the CB2 receptor’s hydrophobic pocket .

Biological Activity

The compound 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 353.18 g/mol. The structure features a 6-fluoroquinolin-4(1H)-one core linked to a 1,2,4-oxadiazole moiety substituted with a 2-bromophenyl group.

Biological Activity Overview

-

Anticancer Activity :

- Compounds containing the 1,2,4-oxadiazole scaffold have been extensively studied for their anticancer properties. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others. For instance, one study reported IC50 values as low as 0.003 μM against certain tumor cell lines, indicating potent activity .

-

Antimicrobial Properties :

- The 1,2,4-oxadiazole derivatives show promising antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria and fungi through various mechanisms including disruption of cell wall synthesis and interference with nucleic acid metabolism .

-

Anti-inflammatory Effects :

- Some oxadiazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. These compounds may inhibit cyclooxygenases (COX) involved in prostaglandin synthesis, thereby reducing inflammation .

- Neuroprotective Activity :

The biological activity of This compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and metabolic processes.

- Receptor Modulation : Some studies indicate that oxadiazole derivatives can act as ligands for PPAR receptors, influencing metabolic pathways relevant to cancer and inflammation .

Case Studies

Several studies have highlighted the biological potential of oxadiazole derivatives:

Q & A

Q. What are the established synthetic pathways for 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative under phosphorus oxychloride (POCl₃) catalysis to form the oxadiazole ring . Subsequent coupling with a 6-fluoroquinolin-4(1H)-one precursor is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Yield optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent systems (DMF vs. THF), and temperature gradients (80–120°C). Monitoring intermediates via TLC or HPLC-MS ensures stepwise efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and how are spectral discrepancies resolved?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns (J = 8–12 Hz for 6-F substituent) .

- IR Spectroscopy : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and quinolinone C=O (~1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 412.04) . Discrepancies in splitting patterns (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT-based chemical shift prediction) .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

Initial screens include:

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to quinoline’s ATP-binding affinity .

- Antimicrobial susceptibility testing : Agar dilution methods against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Data normalization against controls (e.g., cisplatin for cytotoxicity) ensures reproducibility .

Advanced Research Questions

Q. How can computational chemistry elucidate the compound’s binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the oxadiazole-quinoline scaffold and protein active sites (e.g., EGFR’s hydrophobic pocket). Key parameters:

- Ligand preparation : Optimize 3D geometry using DFT (B3LYP/6-31G*) .

- Binding affinity scoring : Analyze hydrogen bonds (e.g., quinolinone C=O with Lys721) and π-π stacking (bromophenyl with Phe699) . MD simulations (NAMD/GROMACS) assess stability over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

Contradictions (e.g., varying IC₅₀ values for similar substituents) are resolved by:

- Meta-analysis : Pool data from multiple studies (≥10 independent datasets) to identify trends .

- Free-Wilson vs. Hansch analysis : Decipher electronic (σ), steric (Es), and lipophilic (π) contributions to activity .

- Crystallography : Resolve ambiguous binding modes via X-ray co-crystallization with targets . Example: A 2-bromophenyl group may enhance potency vs. 3-bromo analogs due to optimized halogen bonding .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Follow the INCHEMBIOL framework :

- Environmental persistence : Aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines) .

- Bioaccumulation potential : LogP determination (HPLC-derived) and BCF modeling (EPI Suite) .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) . Data integration into QSAR models predicts ecosystem risks (e.g., ECOSAR v2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.